molecular formula C9H11BrOS B13519641 (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol

(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol

Katalognummer: B13519641
Molekulargewicht: 247.15 g/mol
InChI-Schlüssel: MRTFDEYVSQYSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS It features a cyclopropyl group attached to a methanol moiety, which is further connected to a brominated thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxyl group in (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Biological Probes: Can be used as a probe to study biological systems due to its brominated thiophene moiety.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals, especially those targeting specific pathways involving thiophene derivatives.

Industry:

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol would depend on its specific application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The brominated thiophene moiety could play a role in binding to specific molecular targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

  • (5-Bromothiophen-2-yl)methanol
  • Cyclopropylmethanol
  • Thiophene derivatives with various substituents

Comparison:

  • Structural Uniqueness: The combination of a brominated thiophene ring with a cyclopropyl group and a methanol moiety makes (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol unique compared to other similar compounds.
  • Reactivity: The presence of the bromine atom and the hydroxyl group provides multiple sites for chemical reactions, making it versatile for various synthetic applications.
  • Applications: While similar compounds may have specific uses, the unique structure of this compound allows for a broader range of applications in different fields.

Eigenschaften

Molekularformel

C9H11BrOS

Molekulargewicht

247.15 g/mol

IUPAC-Name

[1-[(5-bromothiophen-2-yl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H11BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2

InChI-Schlüssel

MRTFDEYVSQYSQF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CC=C(S2)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.